molecular formula C15H10ClN B3022105 8-Chloro-2-phenylquinoline CAS No. 745064-23-7

8-Chloro-2-phenylquinoline

Cat. No. B3022105
CAS RN: 745064-23-7
M. Wt: 239.7 g/mol
InChI Key: QQGJUCPERSZNDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-2-phenylquinoline is a chemical compound with the molecular formula C15H10ClN . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine ring, which is characteristic of quinoline compounds . The presence of a chlorine atom at the 8th position and a phenyl group at the 2nd position differentiates it from other quinoline derivatives .


Chemical Reactions Analysis

Quinoline derivatives, including this compound, are known to undergo various chemical reactions. They exhibit reactivity similar to benzene and pyridine ring systems, undergoing both nucleophilic and electrophilic substitution reactions .

Scientific Research Applications

Antitumor Applications

8-Chloro-2-phenylquinoline has shown significant potential in antitumor applications. A notable study by Atwell et al. (1988) discussed the synthesis of isomeric phenylquinoline-8-carboxamides, including 2-phenylquinoline derivatives, which demonstrated intercalative binding with DNA. This property enabled them to exhibit antitumor activity, particularly in leukemia and solid-tumor assays (Atwell, Bos, Baguley, & Denny, 1988).

Antibacterial and Antifungal Properties

Sarveswari and Vijayakumar (2016) conducted research on derivatives of 2-methyl-4-phenylquinolin, including chloro substituted variants, which were synthesized using microwave-assisted synthesis. These compounds were tested against various bacterial and fungal organisms, demonstrating notable antimicrobial activities (Sarveswari & Vijayakumar, 2016).

Synthetic Applications

Srivastava, Neelima, and Bhaduri (1987) provided examples of synthetic applications of chloroquinolines, including 2-chloro-3-formylquinoline, showcasing its versatility in the synthesis of novel compounds (Srivastava, Neelima, & Bhaduri, 1987).

Antiplatelet Agents

Ko et al. (2001) synthesized 4-alkoxy derivatives of 2-phenylquinoline, which demonstrated potent antiplatelet activity. These compounds, including variants like 5-ethyl-4-methoxy-2-phenylquinoline, were found to be significantly more active than traditional antiplatelet agents like indomethacin (Ko, Hour, Lien, Teng, Lee, Kuo, & Huang, 2001).

Antiproliferative Effects

Chen et al. (2006) synthesized and evaluated 4-anilino-8-methoxy-2-phenylquinoline derivatives for their antiproliferative effects. These compounds exhibited significant activity against various cancer cell lines, indicating their potential as antimitotic agents (Yeh‐long Chen et al., 2006).

Ethylene Polymerization

Sun et al. (2010) discussed the use of 2-benzimidazolyl-N-phenylquinoline-8-carboxamide half-titanocene chlorides in ethylene polymerization. These complexes demonstrated high catalytic activities, making them valuable in industrial applications (Sun, Liu, Zhang, Zeng, Wang, Liang, 2010).

DNA-Intercalating Agents

Further exploring antitumor applications, Atwell et al. (1989) synthesized a series of phenyl-substituted derivatives, including 2-phenylquinoline-8-carboxamides. These compounds displayed intercalative binding with DNA and showed significant in vivo solid tumor activity (Atwell, Baguley, & Denny, 1989).

Crystallographic Studies

Khan et al. (2010) conducted crystallographic studies on chloroquinoline derivatives, providing insights into the molecular structure and interactions of these compounds (Khan, Hathwar, Kumar, Kushwaha, & Akkurt, 2010).

Antioxidant and Anti-diabetic Properties

Murugavel et al. (2017) synthesized novel chloroquinoline derivatives and evaluated their antioxidant and anti-diabetic properties. Their findings indicated that these compounds might serve as promising agents in managing diabetes and oxidative stress (Murugavel, Stephen, Subashini, & Ananthakrishnan, 2017).

Future Directions

Quinoline derivatives, including 8-Chloro-2-phenylquinoline, have shown potential in various fields such as medicinal chemistry, due to their broad spectrum of bioactivity . Future research could focus on exploring the biological activities of this compound and its potential applications in drug development .

Mechanism of Action

Target of Action

8-Chloro-2-phenylquinoline is a derivative of quinoline, a class of compounds known to have a wide range of biological and pharmacological activities . The primary targets of quinolines are often bacterial gyrase and topoisomerase IV enzymes . These enzymes are crucial for bacterial DNA synthesis, making them effective targets for antimicrobial agents .

Mode of Action

Quinolines inhibit bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes . This interaction blocks bacterial DNA supercoiling, a crucial process for DNA replication and transcription . As a result, the bacterial cell cannot replicate or express its genes properly, leading to cell death .

Biochemical Pathways

The inhibition of gyrase and topoisomerase IV enzymes disrupts the DNA supercoiling process, which is part of the DNA replication and transcription pathways . This disruption prevents the bacteria from replicating its DNA and expressing its genes, leading to cell death .

Pharmacokinetics

These properties suggest that this compound may also exhibit similar pharmacokinetic characteristics .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation. By blocking the DNA supercoiling process, the compound prevents the bacteria from replicating and expressing its genes, leading to bacterial cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds or substances in the environment could potentially interact with this compound, altering its effectiveness .

properties

IUPAC Name

8-chloro-2-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN/c16-13-8-4-7-12-9-10-14(17-15(12)13)11-5-2-1-3-6-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGJUCPERSZNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601445
Record name 8-Chloro-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

745064-23-7
Record name 8-Chloro-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-2-phenylquinoline
Reactant of Route 2
Reactant of Route 2
8-Chloro-2-phenylquinoline
Reactant of Route 3
Reactant of Route 3
8-Chloro-2-phenylquinoline
Reactant of Route 4
Reactant of Route 4
8-Chloro-2-phenylquinoline
Reactant of Route 5
Reactant of Route 5
8-Chloro-2-phenylquinoline
Reactant of Route 6
Reactant of Route 6
8-Chloro-2-phenylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.